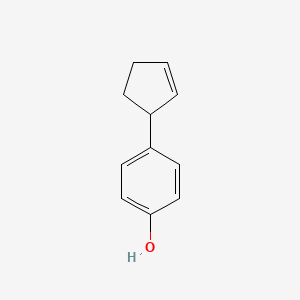

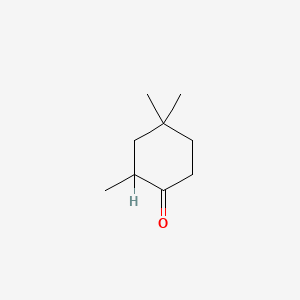

p-(Cyclopent-2-en-1-yl)phenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to p-(Cyclopent-2-en-1-yl)phenol often involves catalytic processes and functionalization reactions. For example, the sequential O-H/C-H bond functionalization of phenols initiated by the cationic gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes produces related compounds efficiently under mild conditions (Speck, Karaghiosoff, & Magauer, 2015).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the chemical behavior of compounds like p-(Cyclopent-2-en-1-yl)phenol. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are commonly employed. For instance, the study of phenoxarsin-10-yl derivatives provides insights into the structural characteristics through X-ray diffractometry, illustrating the importance of molecular structure in determining the reactivity and properties of such compounds (Cea-Olivares et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving p-(Cyclopent-2-en-1-yl)phenol derivatives include palladium-catalyzed aerobic dehydrogenation, which converts substituted cyclohexanones to the corresponding phenols. This process demonstrates a versatile and efficient strategy for synthesizing substituted aromatic molecules (Izawa, Pun, & Stahl, 2011).

Physical Properties Analysis

The physical properties, such as boiling point, melting point, solubility, and crystal structure, play a crucial role in the application and handling of organic compounds. For example, the crystal structure analysis of specific derivatives can reveal insights into their stability, reactivity, and potential applications in various fields.

Chemical Properties Analysis

The chemical properties of p-(Cyclopent-2-en-1-yl)phenol and its derivatives, such as acidity, basicity, reactivity towards different reagents, and photophysical properties, are essential for their applications in synthesis and material science. Studies focusing on the oxidative polymerization or cycloisomerization reactions highlight the reactivity patterns and potential for creating complex molecular architectures (Gabriele, Mancuso, & Salerno, 2008).

Aplicaciones Científicas De Investigación

Gold(I)-Catalyzed Cyclization

Research by Speck, Karaghiosoff, and Magauer (2015) explored the O-H/C-H bond functionalization of phenols, including p-(Cyclopent-2-en-1-yl)phenol, using cationic gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes. This process occurs under mild conditions and is significant for producing (2-bromocyclopent-2-en-1-yl)phenols, demonstrating a novel transformation in organic chemistry (Speck, Karaghiosoff & Magauer, 2015).

Synthesis and Reactions of Carbanion Equivalent

Gill, Bainton, and Rickards (1981) described the preparation of a latent 3-hydroxy-5-oxocyclopent-1-enyl carbanion from phenol. This study focuses on creating substituted cyclopentenediol derivatives, which can be converted into 4-hydroxycyclopent-2-enones, illustrating the versatility of phenolic compounds in organic synthesis (Gill, Bainton & Rickards, 1981).

Cycloalkenylation of Phenol

Viktorova, Shuikin, and Polnyanskya (1960) investigated the cycloalkenylation of phenol with 1,3-cyclohexadiene, yielding o-(cyclohexen-2-yl)phenol and p-(cyclohexen-2-yl)phenol. This research highlights the isomerization and cyclization capabilities of phenolic compounds, particularly relevant to the synthesis of (cyclohexen-1-yl)phenols (Viktorova, Shuikin & Polnyanskya, 1960).

Catalytic Asymmetric Dearomatization (CADA)

Wu, Zhang, and You (2016) presented a review on CADA reactions of phenol and aniline derivatives. This research is essential in understanding how phenols can be used in catalytic methods to create highly functionalized cyclohexadienones, overcoming challenges related to loss of aromaticity and selectivity control (Wu, Zhang & You, 2016).

Propiedades

IUPAC Name |

4-cyclopent-2-en-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h1,3,5-9,12H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOCLAHFRPOXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289308 | |

| Record name | p-(Cyclopent-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-(Cyclopent-2-en-1-yl)phenol | |

CAS RN |

6627-84-5 | |

| Record name | 6627-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Cyclopent-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)